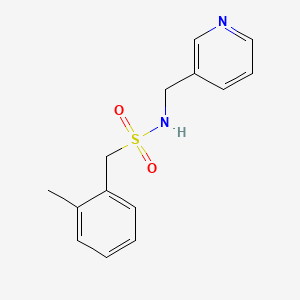![molecular formula C20H18N2O5S B4427311 4-[acetyl(8-quinolinylsulfonyl)amino]-3-methylphenyl acetate](/img/structure/B4427311.png)
4-[acetyl(8-quinolinylsulfonyl)amino]-3-methylphenyl acetate
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including those similar to our compound of interest, typically involves multi-component reactions, such as the one-pot three-component reaction. This method has been efficiently used for synthesizing 4-functionalized quinolines by reacting ethynyl ketene-S,S-acetals with various arylamines and aldehydes, mediated by trifluoromethanesulfonic acid under mild conditions (Yu‐Long Zhao et al., 2007). Similarly, the synthesis of complex molecules like N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines showcases the intricate steps involving condensation and cyclization processes (A. Saeed et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds related to our target molecule has been extensively studied using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-VIS) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into the geometrical constancy and electronic effects of substituents on the molecule's overall properties (Z. Gültekin et al., 2020).
Chemical Reactions and Properties
Chemical transformations, such as acylation and condensation, play a crucial role in modifying the quinoline core and introducing various functional groups. These reactions not only extend the chemical diversity of these compounds but also influence their reactivity and stability. The acylation of 3-amino-2-quinolones, for instance, demonstrates the versatility of these molecules in undergoing chemical modifications to yield new derivatives (Silvia E. Asías et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystallinity, can be significantly affected by their molecular structure. For example, the introduction of sulfonyl or acetyl groups can influence the compound's solubility in various solvents, which is critical for its application in different fields of chemistry.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and the ability to participate in further chemical reactions, are central to understanding the compound's potential applications. The electron-donating and electron-withdrawing effects of substituents on the quinoline nucleus alter its reactivity patterns. Studies on molecules like 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides provide insights into how structural modifications can enhance the molecule's biological activity by influencing its chemical properties (Hsueh-Yun Lee et al., 2016).
将来の方向性
The future research directions for this compound would depend on its intended applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or conducting preclinical and clinical trials .
特性
IUPAC Name |
[4-[acetyl(quinolin-8-ylsulfonyl)amino]-3-methylphenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-13-12-17(27-15(3)24)9-10-18(13)22(14(2)23)28(25,26)19-8-4-6-16-7-5-11-21-20(16)19/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIPKGRILDVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)N(C(=O)C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4427231.png)
![2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B4427235.png)

![{3-[(4-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4427248.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427256.png)
![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4427264.png)
![1-{2-hydroxy-3-[(4-methylbenzyl)oxy]propyl}-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4427270.png)
![(3-pyridinylmethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4427283.png)
![4-(4-methylphenoxy)-N-[3-(tetrahydrofuran-3-yl)propyl]piperidine-4-carboxamide](/img/structure/B4427290.png)

![N-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B4427318.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4427320.png)
![1-ethyl-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4427329.png)